2,2'-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole)
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Overview
Description
2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings connected via a phenylpropane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a suitable phenylpropane derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure but with a pentane bridge instead of a phenylpropane bridge.
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Contains a benzene ring instead of pyrrole rings.
Uniqueness
2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its phenylpropane bridge, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
919295-54-8 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylpropyl]pyrrole |
InChI |
InChI=1S/C19H22N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-11,14-15,17H,12-13H2,1-2H3 |
InChI Key |
ZSGFJHXGINTRFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(CCC2=CC=CC=C2)C3=CC=CN3C |
Origin of Product |
United States |
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